molecular formula C21H24N4O2S2 B3500050 5-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-2-(MORPHOLINOMETHYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE

5-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-2-(MORPHOLINOMETHYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE

Cat. No.: B3500050
M. Wt: 428.6 g/mol
InChI Key: UMSKOHLPVBPRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-2-(MORPHOLINOMETHYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a complex organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, a morpholine moiety, and a methoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 5-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-2-(MORPHOLINOMETHYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, often using methoxyphenyl halides.

    Attachment of the Morpholine Moiety: The morpholine moiety is attached through a nucleophilic substitution reaction, typically using morpholine and an appropriate leaving group.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

5-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-2-(MORPHOLINOMETHYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, converting certain functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-2-(MORPHOLINOMETHYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions, providing insights into biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-2-(MORPHOLINOMETHYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

5-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-2-(MORPHOLINOMETHYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE can be compared with other similar compounds, such as:

    5-(4-METHOXYPHENYL)-1H-INDOLES: These compounds share the methoxyphenyl group but differ in the core structure, leading to different biological activities.

    5-(4-METHOXYPHENYL)-1H-IMIDAZOLES: These compounds also share the methoxyphenyl group but have an imidazole ring instead of a triazole ring, resulting in distinct chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific applications.

Properties

IUPAC Name

5-[(4-methoxyphenyl)sulfanylmethyl]-2-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S2/c1-26-18-7-9-19(10-8-18)29-15-20-22-24(16-23-11-13-27-14-12-23)21(28)25(20)17-5-3-2-4-6-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSKOHLPVBPRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2=NN(C(=S)N2C3=CC=CC=C3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-2-(MORPHOLINOMETHYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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5-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-2-(MORPHOLINOMETHYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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5-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-2-(MORPHOLINOMETHYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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5-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-2-(MORPHOLINOMETHYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
Reactant of Route 5
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5-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-2-(MORPHOLINOMETHYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
Reactant of Route 6
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5-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-2-(MORPHOLINOMETHYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE

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